An In-depth Technical Guide to Boc-L-Tyrosinol: A Chiral Building Block for Advanced Synthesis
An In-depth Technical Guide to Boc-L-Tyrosinol: A Chiral Building Block for Advanced Synthesis
Introduction
In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of chiral building blocks is paramount for the construction of complex, stereochemically defined molecules. Among these essential reagents, N-tert-butoxycarbonyl-L-tyrosinol, commonly known as Boc-L-Tyrosinol, emerges as a highly versatile and valuable intermediate. Derived from the natural amino acid L-tyrosine, this compound uniquely combines the stability of the Boc-protecting group with the reactivity of both a primary alcohol and a phenolic hydroxyl group, all centered around a defined stereocenter.
This guide provides an in-depth exploration of Boc-L-Tyrosinol, from its fundamental properties and synthesis to its critical applications. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in their synthetic endeavors, particularly in the fields of peptide chemistry and the development of novel therapeutics.[1][2][3]
Chemical Structure and Physicochemical Properties
Boc-L-Tyrosinol is structurally characterized by an L-tyrosinol backbone where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to its utility, as the Boc group is stable under a wide range of reaction conditions but can be selectively and cleanly removed under mild acidic conditions, a cornerstone of modern peptide synthesis.[2][4][5]
The key physicochemical properties of Boc-L-Tyrosinol are summarized below, providing essential data for its handling, application, and characterization.
| Property | Value |
| CAS Number | 83345-46-4[1][3] |
| Molecular Formula | C₁₄H₂₁NO₄[1][2][6] |
| Molecular Weight | 267.33 g/mol [1][2][3] |
| Appearance | White to off-white powder or solid[1][2][7] |
| Melting Point | 115-122 °C[1][3][8] |
| Optical Rotation | [α]²⁰/D = -27 ± 2° (c=1 in EtOH)[1] |
| Storage Conditions | Store at 0-8 °C[1][3][7] |
The compound is generally soluble in organic solvents like ethanol, methanol, and dichloromethane, which facilitates its use in a variety of reaction media.
Synthesis of Boc-L-Tyrosinol: A Validated Protocol
The most common and reliable synthesis of Boc-L-Tyrosinol begins with the readily available chiral precursor, L-Tyrosine. The process is a robust two-step procedure involving N-terminal protection followed by selective reduction of the carboxylic acid.
Synthetic Rationale and Mechanistic Insight
Step 1: N-α-Boc Protection. The synthesis commences with the protection of the primary amine of L-Tyrosine. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation.[2][9] The reaction is performed under basic conditions (e.g., using NaOH, K₂CO₃, or NaHCO₃) which deprotonate the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O.[2][10] This method is highly efficient and selective for the amine, leaving the carboxylic acid and the phenolic hydroxyl group intact for subsequent transformations.
Step 2: Carboxylic Acid Reduction. With the amine protected, the carboxylic acid of Boc-L-Tyrosine is selectively reduced to a primary alcohol. A common and field-proven method involves a mixed anhydride reduction. The Boc-L-Tyrosine is first activated with a chloroformate (e.g., isobutyl chloroformate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). This forms a highly reactive mixed anhydride intermediate. Subsequent treatment with a mild reducing agent, such as sodium borohydride (NaBH₄), reduces the activated carbonyl to the primary alcohol, yielding Boc-L-Tyrosinol. This two-stage reduction is preferred as it avoids harsh reagents like LiAlH₄, which could potentially cleave the Boc group or lead to side reactions.
Detailed Experimental Protocol
Materials:
-
L-Tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium Hydroxide (NaOH)
-
Dioxane and Water
-
Tetrahydrofuran (THF), anhydrous
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of N-Boc-L-Tyrosine
-
Dissolve L-Tyrosine (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq). Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve (Boc)₂O (1.1 eq) in dioxane.
-
Add the (Boc)₂O solution dropwise to the stirring L-Tyrosine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure. Wash the remaining aqueous solution with a nonpolar solvent like hexanes to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 1 M HCl or KHSO₄ solution. A white precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-L-Tyrosine as a white solid, which can be used in the next step without further purification.
Step 2: Synthesis of N-Boc-L-Tyrosinol
-
Dissolve N-Boc-L-Tyrosine (1.0 eq) in anhydrous THF and cool the solution to -15 °C (ice-salt bath).
-
Add N-methylmorpholine (NMM) (1.0 eq) and stir for 5 minutes.
-
Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -10 °C. Stir for 15 minutes to form the mixed anhydride. A precipitate of NMM·HCl will form.
-
In a separate flask, dissolve sodium borohydride (NaBH₄) (1.5 eq) in water and cool to 0 °C.
-
Add the NaBH₄ solution dropwise to the mixed anhydride suspension.
-
Stir the reaction for 30 minutes, then quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Boc-L-Tyrosinol as a pure white solid.
Synthesis Workflow Diagram
Caption: Synthesis of Boc-L-Tyrosinol from L-Tyrosine.
Applications in Research and Drug Development
The unique structural features of Boc-L-Tyrosinol make it an indispensable tool in several areas of chemical and pharmaceutical research.
Peptide Synthesis and Peptidomimetics
Boc-L-Tyrosinol is a key building block in the synthesis of modified peptides and peptidomimetics.[1][2] In traditional peptide synthesis, the C-terminus is a carboxylic acid. By incorporating Boc-L-Tyrosinol, chemists can introduce a C-terminal alcohol, creating a peptide alcohol. These structures are often more resistant to degradation by carboxypeptidases, potentially leading to drug candidates with improved pharmacokinetic profiles. The Boc-protected amine allows for standard coupling to the N-terminus of a growing peptide chain using conventional coupling reagents.
Chiral Intermediate for Drug Discovery
As a chiral building block, Boc-L-Tyrosinol provides a stereochemically defined scaffold for the synthesis of more complex molecules.[11][][13] The primary alcohol and the phenolic hydroxyl can be selectively functionalized to build intricate molecular architectures. This is particularly valuable in the development of pharmaceuticals, where specific stereochemistry is often critical for biological activity. Its utility has been noted in the synthesis of compounds targeting neurological disorders, where the tyrosinol backbone can be a key pharmacophoric element.[1][3][7]
Bioconjugation and Material Science
The dual functionality of Boc-L-Tyrosinol also lends itself to applications in bioconjugation and material science.[1][3] The hydroxyl groups can serve as attachment points for linking the molecule to proteins, antibodies, or surfaces. This enables the creation of targeted drug delivery systems or functionalized biomaterials.[1] Furthermore, its antioxidant potential, stemming from the phenolic ring, is an area of active research.[1][2]
Application Workflow Diagram
Caption: Applications of Boc-L-Tyrosinol in Synthesis.
Conclusion
Boc-L-Tyrosinol is far more than a simple protected amino acid derivative; it is a strategic chiral building block that empowers chemists to construct complex and biologically relevant molecules with precision and control. Its robust synthesis from an inexpensive starting material, coupled with its versatile reactivity, ensures its continued and expanding role in peptide science, medicinal chemistry, and materials research. A thorough understanding of its properties and synthetic protocols, as detailed in this guide, is essential for any scientist aiming to innovate at the frontiers of drug discovery and molecular design.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-L-Tyrosinol | 83345-46-4 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chemimpex.com [chemimpex.com]
- 8. BOC-L-TYR-OL CAS#: 220237-31-0 [amp.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chiral Building Blocks Selection - Enamine [enamine.net]
